molecular formula C20H18O8 B8223106 O,O'-(Ethane-1,2-diyl) dimethyl diterephthalate

O,O'-(Ethane-1,2-diyl) dimethyl diterephthalate

Cat. No.: B8223106
M. Wt: 386.4 g/mol
InChI Key: KRKVDYWDEAVGOT-UHFFFAOYSA-N
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Description

O,O’-(Ethane-1,2-diyl) dimethyl diterephthalate is a chemical compound with the molecular formula C20H18O8 and a molecular weight of 386.35 g/mol . It is an ester derivative of terephthalic acid and is known for its applications in various fields, including chemistry and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of O,O’-(Ethane-1,2-diyl) dimethyl diterephthalate typically involves the esterification of terephthalic acid with ethylene glycol and methanol. The reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions generally include heating the mixture under reflux to facilitate the esterification process .

Industrial Production Methods

In industrial settings, the production of O,O’-(Ethane-1,2-diyl) dimethyl diterephthalate follows a similar esterification process but on a larger scale. The reactants are mixed in large reactors, and the reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

O,O’-(Ethane-1,2-diyl) dimethyl diterephthalate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of O,O’-(Ethane-1,2-diyl) dimethyl diterephthalate primarily involves its reactivity as an ester. The ester bonds can be cleaved by hydrolysis or transesterification, leading to the formation of new compounds. The molecular targets and pathways involved in these reactions depend on the specific conditions and catalysts used .

Comparison with Similar Compounds

Properties

IUPAC Name

4-O-[2-(4-methoxycarbonylbenzoyl)oxyethyl] 1-O-methyl benzene-1,4-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18O8/c1-25-17(21)13-3-7-15(8-4-13)19(23)27-11-12-28-20(24)16-9-5-14(6-10-16)18(22)26-2/h3-10H,11-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRKVDYWDEAVGOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C(=O)OCCOC(=O)C2=CC=C(C=C2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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